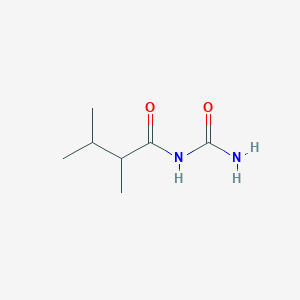
n-Carbamoyl-2,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Carbamoyl-2,3-dimethylbutanamide is an organic compound with the molecular formula C₇H₁₄N₂O₂ It is a derivative of butanamide, featuring a carbamoyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2,3-dimethylbutanamide typically involves the reaction of 2,3-dimethylbutanamide with a carbamoylating agent. One common method is the reaction of 2,3-dimethylbutanamide with urea under acidic conditions, which facilitates the formation of the carbamoyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
n-Carbamoyl-2,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-Carbamoyl-2,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of n-Carbamoyl-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
n-Carbamoyl-2,3-dimethylbutanamide: Unique due to its specific structure and functional groups.
n-Carbamoyl-2,3-dimethylpentanamide: Similar structure but with an additional carbon atom.
n-Carbamoyl-2,3-dimethylhexanamide: Similar structure but with two additional carbon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the carbamoyl functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
58850-91-2 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
N-carbamoyl-2,3-dimethylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-4(2)5(3)6(10)9-7(8)11/h4-5H,1-3H3,(H3,8,9,10,11) |
InChIキー |
UEHYRFWDXIWYQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


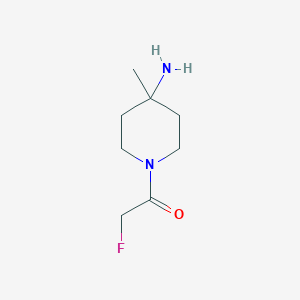

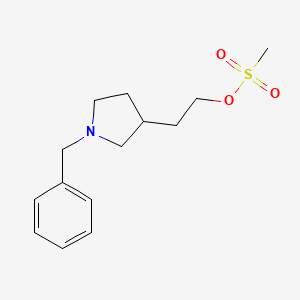
![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)
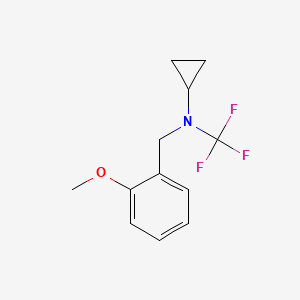

![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

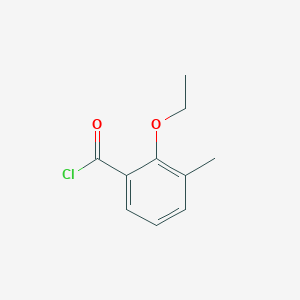
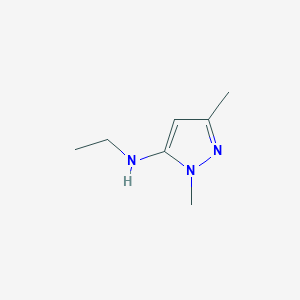
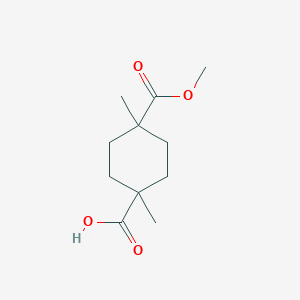
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)

